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molecular formula C12H7IN2O B8316338 6-(2-Iodooxazol-5-yl)isoquinoline CAS No. 1105709-95-2

6-(2-Iodooxazol-5-yl)isoquinoline

Cat. No. B8316338
M. Wt: 322.10 g/mol
InChI Key: YOAWTJNIZFAUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07897619B2

Procedure details

To a 150 mL round-bottomed flask was added 6-(oxazol-5-yl)isoquinoline (0.50 g, 2.55 mmol) and THF (20 mL), and the resulting reaction mixture was stirred at −78° C. The solution was then treated dropwise via syringe with lithium bis(trimethylsilyl)amide (1.0 M solution in THF (3.06 mL, 3.06 mmol)), and the reaction was stirred for 1 hour at −78° C. A THF solution of 1,2-diiodoethane (0.826 g, 2.93 mmol) was then added dropwise, and the reaction was allowed to warm to room temperature for 1 hour. The reaction was then poured into a 1:1 mixture of ether and saturated sodium thiosulfate. Approximately 100 mg was purified on a Varian HPLC, 5-70% ACN in water, 60 minutes run, to give 68 mg of pure compound. LCMS (API-ES) m/z (%): 323 (100%, M++H); 1H NMR (400 MHz, CDCl3) δ ppm 9.19 (s, 1H) 8.51 (d, J=5.67 Hz, 1H) 8.01 (s, 1H) 7.96 (d, J=8.61 Hz, 1H) 7.73 (dd, J=8.61, 1.57 Hz, 1H) 7.63 (d, J=5.67 Hz, 1H) 7.42 (s, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.06 mL
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.826 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]([C:6]2[CH:7]=[C:8]3[C:13](=[CH:14][CH:15]=2)[CH:12]=[N:11][CH:10]=[CH:9]3)=[CH:4][N:3]=[CH:2]1.C[Si]([N-][Si](C)(C)C)(C)C.[Li+].[I:26]CCI.S([O-])([O-])(=O)=S.[Na+].[Na+]>CCOCC.C1COCC1>[I:26][C:2]1[O:1][C:5]([C:6]2[CH:7]=[C:8]3[C:13](=[CH:14][CH:15]=2)[CH:12]=[N:11][CH:10]=[CH:9]3)=[CH:4][N:3]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
O1C=NC=C1C=1C=C2C=CN=CC2=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.06 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Step Three
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0.826 g
Type
reactant
Smiles
ICCI
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
was stirred at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
STIRRING
Type
STIRRING
Details
the reaction was stirred for 1 hour at −78° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Approximately 100 mg was purified on a Varian HPLC, 5-70% ACN in water, 60 minutes
Duration
60 min

Outcomes

Product
Name
Type
product
Smiles
IC=1OC(=CN1)C=1C=C2C=CN=CC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 68 mg
YIELD: CALCULATEDPERCENTYIELD 8.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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